

A Comparative Guide to the Analytical Cross-Validation of (3-aminophenyl) 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: (3-aminophenyl) 4-methylbenzenesulfonate

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This guide provides a comparative overview of the analytical techniques for the characterization of **(3-aminophenyl) 4-methylbenzenesulfonate**. Due to the limited availability of specific experimental data for this compound, this document presents predicted analytical characteristics based on its chemical structure, alongside established experimental data for a well-characterized sulfonamide, Sulfamethoxazole. This approach facilitates a foundational understanding for researchers initiating analytical method development and cross-validation for this and structurally related molecules.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted analytical data for **(3-aminophenyl) 4-methylbenzenesulfonate** and the experimentally determined data for Sulfamethoxazole.

Table 1: Comparative Chromatographic Data

Parameter	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted)	Sulfamethoxazole (Alternative)
HPLC Retention Time	Dependent on exact method conditions; expected to be moderately retained on a C18 column.	~2-5 minutes (Isocratic, C18 column, mobile phase of acetonitrile/water or methanol/water)[1][2]
Mobile Phase	Acetonitrile/water or Methanol/water with a pH modifier like formic or phosphoric acid.	A common mobile phase is a mixture of acetonitrile and a buffer solution, or methanol and water.[1][2][3][4]
Detection Wavelength	~230-250 nm (due to aromatic rings)	~225-254 nm[4][5]

Table 2: Comparative Spectroscopic Data (NMR & Mass Spectrometry)

Parameter	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted)	Sulfamethoxazole (Alternative)
¹ H NMR (DMSO-d ₆)	Singlet ~2.1 ppm (CH ₃); Singlet ~2.3 ppm (Ar-CH ₃); Multiplets ~6.5-7.8 ppm (aromatic protons); Broad singlet for -NH ₂ protons.	Singlet ~5.8 ppm (isoxazole CH); Multiplets ~6.8-7.7 ppm (aromatic protons); Broad singlet for -NH ₂ and -SO ₂ NH- protons.[6][7][8]
¹³ C NMR (DMSO-d ₆)	~21 ppm (Ar-CH ₃); ~110-150 ppm (aromatic carbons).	~12 ppm (CH ₃); ~95 ppm (isoxazole CH); ~113-168 ppm (aromatic and isoxazole carbons).[9]
Mass Spec. (ESI+)	[M+H] ⁺ at m/z 264.08	[M+H] ⁺ at m/z 254.06[10]
Key Fragments	m/z 155 (tosyl group), m/z 109 (aminophenyl group)	m/z 156 (sulfanilamido group), m/z 108, m/z 92[10][11]

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group	(3-aminophenyl) 4-methylbenzenesulfonate (Predicted Wavenumber, cm^{-1})	Sulfamethoxazole (Observed Wavenumber, cm^{-1})
N-H stretch (amine)	3300-3500 (two bands)	~3300-3470 (asymmetric and symmetric)[12][13]
C-H stretch (aromatic)	3000-3100	~3100[6]
C-H stretch (aliphatic)	2850-3000	Not prominent
C=C stretch (aromatic)	1450-1600	~1590[6]
S=O stretch (sulfonate)	1340-1380 (asymmetric), 1150-1190 (symmetric)	~1330 (asymmetric), ~1160 (symmetric)[6]
C-N stretch	1250-1350	~1300
S-O-C stretch	960-1070	Not applicable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of **(3-aminophenyl) 4-methylbenzenesulfonate**.

High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity and quantify the amount of the analyte.
- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A filtered and degassed mixture of methanol and water (60:40 v/v). The pH may be adjusted to around 2.6 with dilute phosphoric acid.[1]

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration of approximately 0.4 mg/mL.^[1] Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the molecular structure of the analyte.
- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Internal Standard: Tetramethylsilane (TMS).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (singlet, doublet, triplet, etc.) and integration of the peaks in the ¹H NMR spectrum provide information about the number of neighboring protons and the relative number of protons, respectively. The chemical shifts in the ¹³C NMR spectrum indicate the different carbon environments in the molecule.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the analyte.

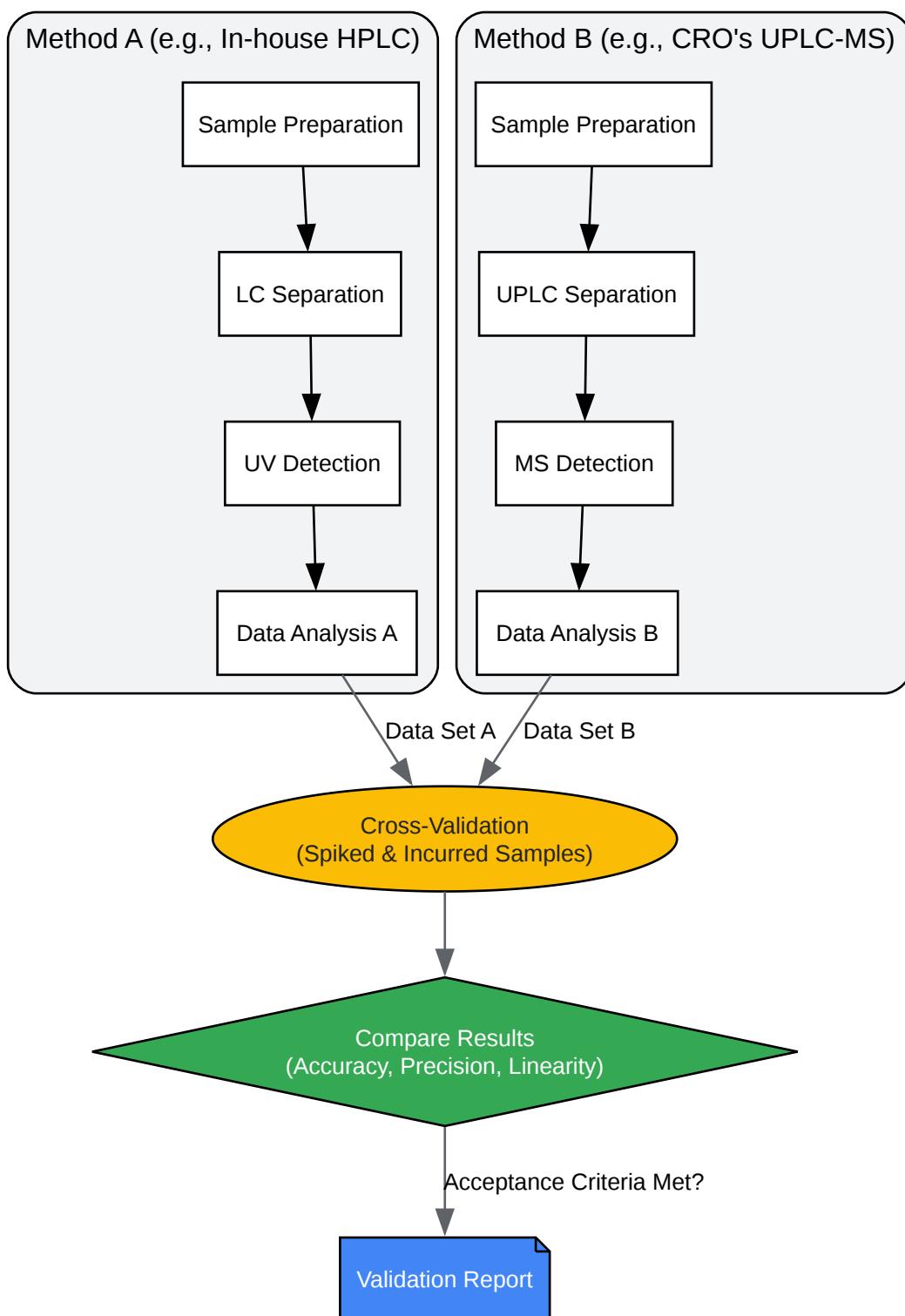
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).
- Mobile Phase (for LC-MS): A mixture of acetonitrile and water with 0.1% formic acid to promote ionization.
- Ionization Mode: Positive ion mode ($[M+H]^+$) is typically used for compounds with basic nitrogen atoms.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion. Tandem MS (MS/MS) can be used to obtain fragmentation patterns by isolating the molecular ion and subjecting it to collision-induced dissociation.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
- Data Acquisition: The IR spectrum is recorded in the range of $4000-400\text{ cm}^{-1}$.
- Data Analysis: The presence of characteristic absorption bands (peaks) at specific wavenumbers corresponds to the vibrations of different functional groups in the molecule.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the analytical cross-validation of **(3-aminophenyl) 4-methylbenzenesulfonate**.

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